Product packaging for ETHYL 2-(OXOLAN-3-YL)ACETATE(Cat. No.:CAS No. 90113-46-5)

ETHYL 2-(OXOLAN-3-YL)ACETATE

Cat. No.: B1315640
CAS No.: 90113-46-5
M. Wt: 158.19 g/mol
InChI Key: JOOJRDULDNTXSL-UHFFFAOYSA-N
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Description

Ethyl 2-(oxolan-3-yl)acetate (CAS 90113-46-5) is a high-value chemical building block with the molecular formula C8H14O3 and a molecular weight of 158.20 g/mol. This ester is characterized by its tetrahydrofuran (oxolane) ring and an acetate side chain, which confers specific physicochemical properties ideal for synthetic applications. Key properties include a LogP of 0.52 , indicating favorable lipophilicity, a polar surface area of 36 Ų , and four rotatable bonds , which contribute to its molecular flexibility. It is supplied with a minimum purity of 95% . As a versatile synthon, this compound is primarily used in medicinal chemistry and organic synthesis as a key intermediate for constructing more complex molecules. Its structure makes it a valuable precursor for the development of pharmaceutical candidates and other fine chemicals. Researchers utilize it to introduce the saturated oxolane ring system, a motif present in various bioactive compounds. This product is intended for research and development purposes only. It is not intended for use in humans, animals, or as a diagnostic agent and must be handled by qualified professionals in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O3 B1315640 ETHYL 2-(OXOLAN-3-YL)ACETATE CAS No. 90113-46-5

Properties

IUPAC Name

ethyl 2-(oxolan-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-11-8(9)5-7-3-4-10-6-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOJRDULDNTXSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70540549
Record name Ethyl (oxolan-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90113-46-5
Record name Ethyl (oxolan-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 2 Oxolan 3 Yl Acetate and Its Derivatives

Established Synthetic Pathways to the Oxolane Core

The formation of the tetrahydrofuran (B95107) ring, the central structural motif of ethyl 2-(oxolan-3-yl)acetate, can be achieved through various synthetic routes. These methods primarily involve either the cyclization of acyclic precursors or the modification of an existing oxolane structure.

Cyclization Reactions for Tetrahydrofuran Formation

Intramolecular cyclization is a cornerstone for constructing the tetrahydrofuran ring. chemistryviews.org These reactions typically involve the formation of a carbon-oxygen bond from a linear substrate bearing a hydroxyl group and a suitable leaving group or an unsaturated bond.

A common approach is the intramolecular Williamson ether synthesis, where a halo-alcohol is treated with a base to induce cyclization. Additionally, various metal-catalyzed cyclizations have been developed. For instance, palladium-catalyzed reactions can facilitate the cyclization of alkynols. organic-chemistry.org An iodine-catalyzed cyclization of alcohols offers a metal-free alternative, proceeding via C-H activation under mild conditions with high regioselectivity for the five-membered THF ring. chemistryviews.org This method has been shown to be effective for a range of alcohols, including more complex structures. chemistryviews.org

Another powerful strategy involves tandem reactions. For example, an indium(III) triflate-catalyzed tandem 2-oxonia acs.orgacs.org-sigmatropic rearrangement/cyclization of γ-adduct homoallylic alcohols provides a stereospecific route to tetrahydrofuran derivatives. acs.org Furthermore, organocatalytic methods, such as tandem iminium-enamine catalysis, have been employed for the asymmetric synthesis of polysubstituted tetrahydrofurans. researchgate.net

Cyclization Method Catalyst/Reagent Key Features Reference
Intramolecular Williamson Ether SynthesisBaseForms C-O bond from halo-alcoholN/A
Palladium-Catalyzed CyclizationPalladium CatalystCyclization of alkynols organic-chemistry.org
Iodine-Catalyzed CyclizationIodine/PhI(mCBA)2Metal-free, C-H activation, high regioselectivity chemistryviews.org
Indium-Catalyzed Tandem ReactionIn(OTf)3Stereospecific, from homoallylic alcohols acs.org
Organocatalytic Tandem ReactionIminium-enamine catalystAsymmetric synthesis of substituted THFs researchgate.net

Functionalization of Pre-formed Oxolane Rings

An alternative to de novo ring synthesis is the functionalization of an existing tetrahydrofuran or a related precursor. This approach is particularly useful for introducing diverse substituents onto the oxolane core.

One strategy involves the ring-opening of a precursor followed by functionalization and subsequent recyclization. For example, 2,5-dimethylfuran (B142691) can be converted to 2,5-hexanedione, which can then undergo aldol (B89426) condensation and hydrogenation-cyclization to yield functionalized tetrahydrofuran derivatives. rsc.org

Direct C-H functionalization of the THF ring is an increasingly important method. rsc.org Photocatalysis, in conjunction with metal catalysts like nickel, has enabled the direct arylation of C(sp3)-H bonds in cyclic ethers. organic-chemistry.org This allows for the introduction of aryl groups onto the oxolane ring from simple hydrocarbon feedstocks. organic-chemistry.org Furthermore, metallocarbene C-H insertion reactions, often catalyzed by rhodium complexes, provide a powerful tool for forming C-C bonds and creating stereocenters on the oxolane ring. rsc.org

Esterification and Functional Group Introduction Strategies for this compound

Once the substituted oxolane core is established, the ethyl acetate (B1210297) side chain can be introduced through various esterification methods. The choice of method often depends on the nature of the precursor, which is typically a carboxylic acid or a related derivative.

A direct and common method is the Fischer esterification of 2-(oxolan-3-yl)acetic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.net This is a reversible reaction, and conditions are often optimized to favor ester formation. researchgate.net

For milder conditions, coupling reagents are frequently employed. Reagents like ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY) can facilitate the formation of esters from carboxylic acids and alcohols under gentle conditions, producing byproducts that can be recycled. organic-chemistry.org

Alternatively, the ester group can be installed prior to the formation of the oxolane ring. For instance, a Horner-Wadsworth-Emmons reaction between oxetan-3-one and ethyl 2-(dimethoxyphosphoryl)acetate can directly yield ethyl 2-(oxolan-3-ylidene)acetate, an unsaturated precursor to the target molecule. smolecule.comevitachem.com This unsaturated ester can then be reduced to the saturated this compound.

Stereoselective Synthesis of this compound

The synthesis of enantiomerically pure this compound is of significant interest, as the biological activity of such compounds is often dependent on their stereochemistry. Two primary strategies are employed to achieve stereocontrol: the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. wikipedia.org Oxazolidinones are a common class of chiral auxiliaries that have been successfully used in various asymmetric transformations, including conjugate reductions and alkylations. nih.govnih.gov

In the context of synthesizing chiral oxolane derivatives, a chiral auxiliary can be attached to a precursor molecule. For example, an α,β-unsaturated carboximide bearing a chiral oxazolidinone can undergo a conjugate reduction and subsequent asymmetric protonation to yield an optically active carboxylic acid derivative. nih.gov This can then be converted to the corresponding ester. Camphorsultam is another effective chiral auxiliary that has been used to control the stereochemistry in the formation of oxazoline (B21484) rings. wikipedia.org

Chiral Auxiliary Application Key Features Reference
OxazolidinonesConjugate reduction, alkylationCan be removed under mild conditions nih.govnih.gov
CamphorsultamMichael additions, oxazoline synthesisHigh diastereoselectivity wikipedia.org
trans-2-PhenylcyclohexanolEne reactionsUsed for glyoxylate (B1226380) esters wikipedia.org

Asymmetric Catalysis in Oxolane Derivative Synthesis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is often more atom-economical than the use of stoichiometric chiral auxiliaries.

Various catalytic systems have been developed for the asymmetric synthesis of tetrahydrofuran derivatives. A relay catalysis system combining an achiral Rh(II) catalyst and a chiral Cp*Ru catalyst has been reported for the asymmetric coupling of cinnamyl chlorides with diazo esters, affording chiral tetrahydrofuran derivatives with two vicinal stereocenters. acs.orgnih.gov

Synergistic bimetallic catalysis, for instance using a palladium(0)/rhodium(III) system, has been developed for the diastereo- and enantioselective synthesis of multi-substituted tetrahydrofurans via a [3+2]-cycloaddition. nih.gov This method provides access to complex THF derivatives with high yields and excellent stereoselectivities. nih.gov Organocatalysis also offers powerful tools for the asymmetric synthesis of tetrahydrofurans. researchgate.net For example, a Brønsted-base catalyzed enantioselective (3+2) annulation of donor-acceptor cyclopropanes with aldehydes and ketones produces enantioenriched 2,3,5-substituted tetrahydrofurans. researchgate.net

Diastereoselective Transformations

The synthesis of substituted tetrahydrofurans, such as this compound, often requires precise control over the stereochemistry at multiple centers. Diastereoselective transformations are key to achieving high purity of the desired stereoisomer, which is critical as different stereoisomers can exhibit varied biological and chemical properties.

Several advanced strategies have been developed for the diastereoselective construction of the tetrahydrofuran (THF) ring. One prominent method involves the palladium(0)-catalyzed [3+2] cycloaddition of vinylcyclopropanes with aldehydes. acs.org This reaction efficiently produces 2,5-cis disubstituted tetrahydrofuran derivatives with high yields and diastereoselectivities. acs.org The mechanism is sensitive to the electronic properties of the substrates, with electron-poor aldehydes generally performing best. acs.org Lewis acids, such as tin(IV) chloride (SnCl₄), can also catalyze cycloadditions between donor-acceptor cyclopropanes and aldehydes to yield THF derivatives, offering another pathway to control diastereoselectivity. acs.org

Radical cyclization reactions provide another powerful tool for controlling diastereoselectivity in THF synthesis. The diastereoselectivity of these cyclizations can often be influenced or even reversed by the addition of Lewis acids. diva-portal.org For instance, in the synthesis of 2,4-disubstituted tetrahydrofurans, the unperturbed radical cyclization may yield the trans-isomer as the major product, while the addition of a trialkylaluminum Lewis acid can switch the selectivity to favor the cis-isomer. diva-portal.org

Intramolecular cyclization of oxonium ions, generated from the coupling of alcohols and aldehydes, is another effective approach. nih.gov The stereochemical outcome of these Prins-type cyclizations can be directed by the substituents on the starting materials, which preferentially occupy pseudoequatorial positions in the transition state to minimize steric hindrance. nih.gov Furthermore, thermal reactions involving Cope rearrangement of specific 1,5-dienes can lead to highly substituted tetrahydrofurans in a diastereoselective manner. nsf.gov

Table 1: Example of Diastereoselective Tetrahydrofuran Synthesis via Pd(0)-Catalyzed [3+2] Cycloaddition

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals to minimize environmental impact. This involves the use of safer solvents, reducing energy consumption, and designing reactions that are highly efficient in their use of atoms.

Solvent-Free Reactions and Aqueous Media

A significant goal in green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and difficult to dispose of. Solvent-free, or neat, reaction conditions represent an ideal approach. mdpi.com Various reactions, such as the iodine-catalyzed cleavage of cyclic ethers and the iron(III) chloride-catalyzed amidation of esters, have been successfully performed under solvent-free conditions, often resulting in higher yields and shorter reaction times compared to solvent-based methods. mdpi.comresearchgate.net For ester synthesis specifically, methods like the Horner-Wadsworth-Emmons reaction can be conducted without a solvent, mixing the aldehyde, phosphonate, and a solid base like LiOH·H₂O directly to achieve high E-selectivity and excellent yields. oup.com

When a solvent is necessary, water is an ideal green choice due to its non-toxicity, non-flammability, and abundance. While organic compounds often have low solubility in water, the use of surfactant-type catalysts can enable efficient reactions, such as esterifications, to occur in aqueous media. organic-chemistry.org The use of water as a solvent can also improve atom economy in certain coupling reactions.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions, often leading to dramatically reduced reaction times, increased product yields, and enhanced purity. omicsonline.orgpharmainfo.in The technique utilizes microwave energy to directly and efficiently heat the reaction mixture, leading to rapid temperature increases that can drive reactions to completion in minutes rather than hours. ajol.info

This approach has been successfully applied to the synthesis of various heterocyclic systems. nih.gov Specifically for tetrahydrofuran derivatives, microwave irradiation has been shown to induce the group-transfer cyclization of γ-allyloxyalkyl aryl chalcogenides, affording the desired products in high yields (60-91%) with very short heating times (3-10 minutes). diva-portal.org This represents a significant improvement over conventional heating methods, which often require prolonged reaction times at high temperatures. ajol.info The efficiency and speed of MAOS make it a highly attractive green chemistry tool for synthesizing compounds like this compound. pharmainfo.in

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Comparative Analysis of Synthetic Efficiencies and Atom Economy

Addition and cycloaddition reactions are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts. For instance, the [3+2] cycloaddition method for synthesizing the tetrahydrofuran ring is highly atom-economical as it combines two molecules to form a larger one with no atoms lost. acs.org In contrast, methods like the Wittig reaction, while effective, suffer from poor atom economy due to the generation of a stoichiometric amount of triphenylphosphine (B44618) oxide byproduct. primescholars.com

Other metrics such as Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI) provide a more holistic view by considering the masses of all materials used, including solvents, reagents, and catalysts, relative to the mass of the product. whiterose.ac.uk

When comparing the synthetic methodologies for this compound and its derivatives:

Catalytic Cycloadditions: These methods generally exhibit high atom economy and can be very efficient, with high yields and diastereoselectivities. The main source of waste comes from the catalyst (if not recycled) and solvents used during the reaction and purification.

Radical Cyclizations: While effective for creating complex rings, these reactions often require initiators and mediating agents (like Lewis acids) that are not incorporated into the final product, potentially lowering the atom economy and RME.

Green Chemistry Approaches:

Solvent-free reactions significantly improve PMI by eliminating the mass of the solvent. mdpi.com

Microwave-assisted synthesis improves efficiency primarily by drastically reducing reaction times and energy input, which can also lead to fewer side products and thus higher effective yields. diva-portal.org

A truly efficient synthesis balances high chemical yield, excellent stereoselectivity, high atom economy, and minimal environmental impact from solvents and energy consumption. The ideal route to this compound would likely involve a catalytic, atom-economical ring-forming reaction performed under solvent-free or aqueous conditions, possibly accelerated by microwave irradiation.

Table 3: Qualitative Comparison of Synthetic Approaches

Chemical Reactivity and Transformation Mechanisms of Ethyl 2 Oxolan 3 Yl Acetate

Reactivity at the Ester Group

The ester functional group is a primary site of reactivity in ETHYL 2-(OXOLAN-3-YL)ACETATE, susceptible to a variety of nucleophilic acyl substitution reactions.

Transesterification Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This reaction is typically catalyzed by either an acid or a base. In the case of this compound, reaction with an alcohol (R'OH) in the presence of a catalyst would lead to the formation of a new ester and ethanol (B145695).

The general mechanism for base-catalyzed transesterification involves the nucleophilic attack of an alkoxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the original ethoxide group to yield the new ester. Acid-catalyzed transesterification, on the other hand, proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the new alcohol.

A study on the transesterification of glycerol (B35011) with ethyl acetate (B1210297), a structurally related ester, highlights the reversible nature of this reaction. uctm.edu To drive the reaction towards the products, an excess of the reactant alcohol is often employed, or the displaced alcohol (ethanol in this case) is removed from the reaction mixture. uctm.edubiofueljournal.com For instance, the azeotropic removal of ethanol with ethyl acetate has been shown to significantly increase the yield of the desired products in the transesterification of glycerol. biofueljournal.com

Table 1: Examples of Transesterification Reactions of Simple Esters

Reactant Ester Reactant Alcohol Catalyst Product Ester Byproduct
Ethyl Acetate Methanol Acid or Base Methyl Acetate Ethanol

Ester Hydrolysis and Carboxylic Acid Formation

Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. chemguide.co.uklibretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of this compound is a reversible process. chemguide.co.uklibretexts.org The ester is heated with water in the presence of a strong acid catalyst. The equilibrium can be shifted towards the products, 2-(oxolan-3-yl)acetic acid and ethanol, by using a large excess of water. libretexts.orglibretexts.org

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis of an ester is an irreversible reaction that produces an alcohol and the salt of the carboxylic acid. chemguide.co.uklibretexts.org This process is commonly known as saponification. Treatment of this compound with aqueous sodium hydroxide would yield sodium 2-(oxolan-3-yl)acetate and ethanol. The free carboxylic acid can then be obtained by acidification of the carboxylate salt with a strong acid. libretexts.org The irreversibility of saponification makes it a more common laboratory method for ester cleavage. chemguide.co.uk

Reductions to Alcohols

Esters can be reduced to primary alcohols using strong reducing agents. The most common reagent for this transformation is lithium aluminum hydride (LiAlH4). The reduction of this compound with LiAlH4 would yield 2-(oxolan-3-yl)ethanol and ethanol. The reaction proceeds via the formation of a tetrahedral intermediate after the nucleophilic addition of a hydride ion to the carbonyl carbon. This is followed by the elimination of the ethoxide group and a subsequent reduction of the resulting aldehyde intermediate.

Alternatively, catalytic hydrogenation can be employed to reduce esters to alcohols, although this often requires high pressures and temperatures. For example, Ni-based catalysts have been used for the hydrogenation of ethyl acetate to ethanol. nih.gov

Condensation Reactions Involving the Alpha-Carbon

The carbon atom adjacent to the carbonyl group (the α-carbon) in this compound is weakly acidic and can be deprotonated by a strong base to form an enolate ion. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

Claisen Condensation: The Claisen condensation is a reaction between two ester molecules in the presence of a strong base to form a β-keto ester. uomustansiriyah.edu.iqwikipedia.orgpressbooks.pub For this compound, this would involve the formation of an enolate which then attacks the carbonyl group of another molecule of the ester. The intramolecular version of this reaction, known as the Dieckmann condensation, occurs in molecules containing two ester groups and is effective for forming five- and six-membered rings. wikipedia.orgyoutube.commasterorganicchemistry.com

Alkylation: The enolate of this compound can also react with alkyl halides in an SN2 reaction to introduce an alkyl group at the α-carbon. pressbooks.publibretexts.orglibretexts.org This reaction is a valuable method for elaborating the carbon skeleton of the molecule. The choice of base is crucial; a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often used to ensure complete conversion to the enolate before the addition of the alkyl halide. pressbooks.pub

Reactivity of the Oxolane Ring

The oxolane (tetrahydrofuran) ring in this compound is a relatively stable five-membered ether. nih.gov Its reactivity is significantly lower than that of more strained cyclic ethers like oxiranes (epoxides) or oxetanes.

Ring-Opening Reactions

Due to its low ring strain, the oxolane ring is generally resistant to ring-opening reactions. Such reactions typically require harsh conditions, such as treatment with strong acids (e.g., HBr or HI) at elevated temperatures. Under these conditions, the ether oxygen is protonated, followed by nucleophilic attack of the conjugate base of the acid on one of the adjacent carbon atoms, leading to cleavage of a C-O bond.

Functionalization of the Tetrahydrofuran (B95107) Ring System

The tetrahydrofuran ring, a saturated five-membered cyclic ether, is generally stable but can undergo functionalization through various synthetic strategies. These methods often involve the activation of C-H bonds or reactions that proceed via ring-opening. For this compound, functionalization can be envisioned at positions α to the ether oxygen or at the other carbon atoms of the ring.

Recent advancements have demonstrated the functionalization of tetrahydrofurans through redox-relay Heck reactions, which can introduce aryl groups at the 3-position of a precursor diol, leading to substituted tetrahydrofurans. nih.govacs.org While this is a synthetic approach, it highlights the possibility of introducing substituents onto the tetrahydrofuran core. Another strategy involves the use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to promote the catalyst-free synthesis of substituted tetrahydrofurans through the addition of electron-rich alkenes to epoxides, a process that could be adapted for further functionalization. nih.gov

Substitution Reactions on the Oxolane Moiety

Substitution reactions on the oxolane moiety of this compound would likely proceed through intermediates that can accommodate the departure of a leaving group. Direct nucleophilic substitution on the saturated tetrahydrofuran ring is challenging due to the lack of inherent activating groups. However, reactions can be facilitated by introducing a leaving group at a specific position. For instance, if a hydroxyl group were present on the ring, it could be converted to a better leaving group (e.g., a tosylate or mesylate) to enable substitution.

Ring-opening reactions provide a viable pathway for substitution. Theoretical studies on the ring-opening of tetrahydrofuran by frustrated Lewis pairs (FLPs) show that the reaction is initiated by the activation of THF at the Lewis acidic center, followed by a nucleophilic attack from the Lewis basic center. nih.govacs.org This suggests that under appropriate conditions, the oxolane ring could be opened to yield a linear substituted product. The stereochemistry of such reactions is often controlled, allowing for the synthesis of stereospecifically substituted molecules. acs.org

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry for the rapid construction of complex molecules. Tetrahydrofuran-based scaffolds have been successfully incorporated into MCRs to generate diverse chemical libraries. nih.gov For instance, tetrahydrofuran derivatives bearing key functional groups like azides or amines can participate in Ugi and Biginelli reactions. nih.gov

Given the structure of this compound, its direct participation in common MCRs might be limited without prior functionalization. However, if the ester group is hydrolyzed to a carboxylic acid, it could potentially be used in Ugi or Passerini reactions. Alternatively, functionalization of the tetrahydrofuran ring to introduce an aldehyde, amine, or other reactive moiety would open avenues for its use in various MCRs to build complex molecular architectures. For example, a three-component reaction involving dicarbomethoxycarbene, an aldehyde, and a β-nitrostyrene can lead to highly substituted tetrahydrofurans. acs.org

Mechanistic Studies of Key Transformations

Understanding the mechanisms of reactions involving the tetrahydrofuran ring is crucial for controlling reaction outcomes and designing new synthetic methods.

Elucidation of Reaction Intermediates

Mechanistic studies often focus on identifying and characterizing transient species. For reactions involving tetrahydrofuran, several types of intermediates have been proposed and studied.

In photochemical ring expansion reactions of oxetanes to form tetrahydrofurans, the mechanism is proposed to proceed through the formation of an ylide intermediate, which then undergoes rearrangement. rsc.orgresearchgate.netrsc.org Computational studies, specifically DFT calculations, suggest that these ring expansions proceed via a diradical pathway. rsc.orgresearchgate.net The stereochemical outcome of such reactions is influenced by the bond lengths in the free oxygen or sulfur ylide intermediates. rsc.orgresearchgate.net

In the context of ring-opening reactions, theoretical studies on FLP-mediated THF opening have identified precursor complexes, transition states, and final products along the reaction coordinate. nih.gov Energy decomposition analysis indicates that the bonding interaction is predominantly a donor-acceptor interaction. nih.gov

Table 1: Key Intermediates in Tetrahydrofuran Transformations

Reaction TypeProposed Intermediate(s)Method of Elucidation
Photochemical Ring ExpansionYlide, DiradicalDFT Calculations rsc.orgresearchgate.net
FLP-Mediated Ring OpeningPrecursor Complex, Transition StateDFT Calculations, Energy Decomposition Analysis nih.gov
Reaction with OH RadicalsReactive ComplexesComputational Chemistry researchgate.net

Kinetic Studies of Reaction Pathways

Kinetic studies provide quantitative data on reaction rates and activation energies, offering deeper insight into reaction mechanisms.

The kinetics of the ring-opening polymerization of tetrahydrofuran have been investigated, providing information on the rate of propagation and the factors influencing it. amanote.com Studies on the reaction of tetrahydrofuran with hydroxyl (OH) radicals have determined rate coefficients and explored the temperature dependence of the reaction, which is relevant to atmospheric and combustion chemistry. researchgate.net

Theoretical studies have also been employed to calculate the activation energies for the ring-opening of tetrahydrofuran. For instance, in the reaction with intramolecular G13/P- and Al/G15-based frustrated Lewis pairs, the activation barriers were calculated using density functional theory. acs.org These studies revealed that the deformation energy of the THF molecule is a key factor in determining the activation energy. nih.gov

Table 2: Kinetic Data for Selected Tetrahydrofuran Reactions

ReactionKinetic ParameterValue/ObservationReference
Ring-Opening by Al/G15-based FLPsFree Activation Energy (kcal/mol)29.6 (P) < 33.8 (As) < 39.6 (Sb) < 47.7 (Bi) < 58.1 (N) nih.gov
Reaction with OH RadicalsSite-specific rate coefficientsCompared with analogous systems to understand reactivity. researchgate.net
Adsorption on Ge(100) surfaceThermodynamic and Kinetic ControlBoth controls were confirmed for the formation of adsorption species. acs.orgacs.org

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 Oxolan 3 Yl Acetate and Its Reaction Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule in solution.

Specific experimental 1D and 2D NMR spectra for ETHYL 2-(OXOLAN-3-YL)ACETATE are not widely reported. However, a complete structural assignment would rely on the following techniques, with expected chemical shifts predictable based on the analysis of its constituent parts: the ethyl group, the acetate (B1210297) linker, and the oxolane ring.

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons coupled to the methyl protons, and a triplet for the terminal methyl (-CH3) protons. The protons on the oxolane ring and the acetate's α-protons would exhibit more complex splitting patterns due to their diastereotopicity and coupling with neighboring protons.

¹³C NMR: The carbon NMR spectrum would confirm the presence of all eight carbon atoms in the molecule, with the carbonyl carbon of the ester appearing at the lowest field (~170 ppm) and the aliphatic carbons of the ethyl and oxolane groups appearing at higher fields.

Predicted ¹H and ¹³C NMR Chemical Shifts: The following table outlines the predicted chemical shifts (in ppm) for this compound in a standard solvent like CDCl₃. These are estimates based on standard functional group values.

Atom Position (see structure)Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
1 (Ester CH₃)~1.25 (t)~14.2
2 (Ester CH₂)~4.15 (q)~60.5
3 (C=O)-~171.0
4 (Acetate CH₂)~2.50 (d)~39.0
5 (Oxolane CH)~2.80 (m)~38.0
6 (Oxolane CH₂)~2.00 (m)~31.0
7 (Oxolane CH₂)~3.70-3.90 (m)~73.0
8 (Oxolane CH₂)~3.60-3.80 (m)~67.0

Structure for Atom Position Reference: CH₃(1)-CH₂(2)-O-C(=O)(3)-CH₂(4)-CH(5)-(CH₂(6))-CH₂(7)-O-CH₂(8) (Oxolane ring involves atoms 5, 6, 7, 8 and the oxygen)

2D NMR Techniques: To confirm these assignments and establish connectivity, several 2D NMR experiments would be essential:

COSY (Correlation Spectroscopy): Would reveal proton-proton (¹H-¹H) coupling networks, for instance, confirming the connection between the -CH₂- and -CH₃ of the ethyl group, and mapping the complex couplings within the oxolane ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon, unambiguously linking the ¹H and ¹³C assignments.

The five-membered tetrahydrofuran (B95107) ring is not planar and undergoes rapid conformational changes in solution through a process called pseudorotation. The two most common conformations are the envelope (Cₛ symmetry) and the twist (C₂ symmetry).

The preferred conformation of the oxolane ring in this compound could be investigated using advanced NMR methods. By carefully analyzing the proton-proton coupling constants (³JHH) within the ring, information about the dihedral angles between protons can be obtained via the Karplus equation. This, in turn, provides insight into the ring's puckering and the preferred conformation. Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, could identify through-space interactions between protons, helping to determine the spatial arrangement of the ethyl acetate substituent relative to the ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

While a published high-resolution mass spectrum for this compound is not available, this technique is indispensable for confirming its elemental composition and understanding its fragmentation behavior under ionization.

Molecular Formula Determination: HRMS would provide a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺). For a molecular formula of C₈H₁₄O₃, the expected exact mass is 158.0943 g/mol . An experimental measurement within a few parts per million (ppm) of this theoretical value would provide unequivocal confirmation of the molecular formula.

Fragmentation Analysis: Electron ionization (EI) mass spectrometry would cause the molecular ion to fragment in a reproducible manner, providing a characteristic fingerprint. Key expected fragmentation pathways for this compound include:

Loss of the ethoxy group (-•OCH₂CH₃): Resulting in an acylium ion [M - 45]⁺.

Loss of the ethyl group (-•CH₂CH₃): Resulting in an ion at [M - 29]⁺.

McLafferty rearrangement: If sterically feasible, this could lead to the loss of ethylene (B1197577) (28 Da).

Cleavage of the oxolane ring: The tetrahydrofuran ring can undergo alpha-cleavage (adjacent to the ether oxygen) or other ring-opening fragmentations, leading to characteristic lower mass ions. A prominent fragment would be the oxolanylmethyl cation or related structures.

Predicted Key Mass Spectrometry Fragments:

m/z ValuePossible Fragment IdentityFragmentation Pathway
158[C₈H₁₄O₃]⁺•Molecular Ion (M⁺•)
113[C₅H₅O₃]⁺M⁺• - •OCH₂CH₃ (Loss of ethoxy radical)
85[C₄H₅O₂]⁺Cleavage at the Cα-Cβ bond of the ring substituent
71[C₄H₇O]⁺The oxolan-3-yl cation
45[C₂H₅O]⁺Ethoxy cation

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. No specific experimental spectra for this compound have been identified in the literature. However, the expected characteristic absorption bands can be predicted.

The IR spectrum would be dominated by a very strong, sharp absorption corresponding to the ester carbonyl (C=O) stretch . Another key feature would be the C-O stretching vibrations for both the ester and the ether linkages. The aliphatic C-H stretching vibrations would also be prominent.

Raman spectroscopy would also detect these vibrations, but with different intensities. The C=O stretch is typically weaker in the Raman spectrum compared to IR, while C-C and symmetric C-O-C stretching modes may show more clearly.

Predicted Characteristic Vibrational Frequencies:

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
C-H (sp³) stretching2850 - 3000IR, Raman
C=O (ester) stretching1735 - 1750IR (Strong)
C-O (ester) stretching1150 - 1300IR (Strong)
C-O-C (ether) stretching1070 - 1150IR (Strong)

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information, including precise bond lengths, bond angles, and conformational details of a molecule in the solid state. However, this technique is contingent upon obtaining a single, high-quality crystal of the compound.

There are no reports in the scientific literature of a crystal structure determination for this compound. As a relatively simple, non-polar molecule, it is likely a liquid at room temperature, which would make crystallization challenging without derivatization. If a crystal structure were obtained, it would reveal the exact puckering of the tetrahydrofuran ring and the orientation of the ethyl acetate substituent in the crystal lattice, providing a static picture to compare with the dynamic conformational behavior observed by NMR in solution.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

This compound possesses a stereocenter at the C3 position of the oxolane ring, meaning it is a chiral molecule and can exist as two non-superimposable mirror images (enantiomers), (R)- and (S)-ETHYL 2-(OXOLAN-3-YL)ACETATE.

There is currently no available literature detailing the separation of these enantiomers or the analysis of their enantiomeric purity. Should an asymmetric synthesis or chiral resolution be performed, chiroptical techniques would be essential for characterization.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. Each enantiomer would produce a CD spectrum that is a mirror image of the other. This would be crucial for assigning the absolute configuration of the enantiomers, often in conjunction with theoretical calculations.

Optical Rotation: Measurement of the specific rotation using a polarimeter would confirm the optical activity of an enantiomerically enriched sample.

These techniques are the definitive methods for assessing enantiomeric purity and assigning the absolute stereochemistry of chiral molecules like this compound.

Computational and Theoretical Investigations of Ethyl 2 Oxolan 3 Yl Acetate

Electronic Structure Calculations

Electronic structure calculations are fundamental to modern computational chemistry, providing a basis for understanding the distribution of electrons within a molecule and, consequently, its chemical properties.

Density Functional Theory (DFT) Studies on Ground State Geometries

Density Functional Theory (DFT) has become a primary method for the computational study of molecular systems. This approach is centered on the principle that the energy of a molecule can be determined from its electron density. For ETHYL 2-(OXOLAN-3-YL)ACETATE, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be utilized to determine its optimized ground state geometry. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. The resulting geometric parameters, such as bond lengths and angles, can be compared with experimental data if available.

Orbital Analysis and Reactivity Prediction

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Computational software can generate visualizations of these orbitals, revealing regions of high electron density that are susceptible to electrophilic or nucleophilic attack. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, including electronegativity, chemical hardness, and the electrophilicity index. These parameters provide a quantitative measure of the molecule's reactivity. Additionally, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution and identify regions that are rich or deficient in electrons, thereby predicting sites for chemical reactions.

Conformational Analysis and Energy Landscapes

Molecules are not static entities; they can exist in various spatial arrangements, or conformations, due to the rotation around single bonds. Conformational analysis is the study of the energetics of these different arrangements. For a flexible molecule like this compound, which contains a rotatable ethyl group and a non-planar oxolane ring, a thorough conformational analysis is essential to understand its behavior.

This analysis involves systematically rotating the rotatable bonds and calculating the corresponding energy to map out the potential energy surface. This process identifies the most stable conformations (energy minima) and the energy barriers between them (saddle points). The relative energies of different conformers, such as staggered and eclipsed forms, determine their population at a given temperature. Understanding the preferred conformation is critical as it can significantly influence the molecule's physical properties and biological activity.

Reaction Mechanism Modeling

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Transition State Characterization

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. Characterizing the geometry and energy of this transition state is crucial for understanding the reaction mechanism. Computational methods can be used to locate the transition state structure on the potential energy surface. This is typically a saddle point, representing a maximum along the reaction coordinate and a minimum in all other degrees of freedom. Frequency calculations are then performed to confirm the nature of the stationary point; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energetic Profiles of Reaction Pathways

Once the structures of the reactants, products, and transition states have been optimized, their energies can be calculated to construct an energetic profile, or reaction coordinate diagram. This diagram illustrates the energy changes that occur as the reaction progresses. The height of the energy barrier, known as the activation energy, is the difference in energy between the reactants and the transition state. This value is a key determinant of the reaction rate. By comparing the activation energies of different possible reaction pathways, the most favorable mechanism can be identified.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of organic molecules with a high degree of accuracy. These calculations can aid in the interpretation of experimental spectra and the structural elucidation of compounds.

Nuclear Magnetic Resonance (NMR) Chemical Shifts:

The prediction of ¹H and ¹³C NMR chemical shifts is a valuable application of computational chemistry. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often paired with DFT functionals such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), can provide theoretical chemical shifts that correlate well with experimental values. For this compound, theoretical calculations would involve optimizing the molecule's 3D geometry and then computing the magnetic shielding tensors for each nucleus. These shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

While specific computational studies on this compound are not available in the literature, illustrative predicted NMR data can be hypothesized based on typical values for its constituent functional groups. The following tables present such hypothetical, yet chemically reasonable, predicted chemical shifts.

Illustrative Predicted ¹H NMR Chemical Shifts:

Atom Number (Hypothetical) Description Predicted Chemical Shift (δ, ppm)
1 CH₃ (ethyl) 1.25
2 CH₂ (ethyl) 4.15
3 CH₂ (acetate) 2.60
4 CH (oxolane) 2.80
5, 6 CH₂ (oxolane, adjacent to oxygen) 3.80 - 4.00

Illustrative Predicted ¹³C NMR Chemical Shifts:

Atom Number (Hypothetical) Description Predicted Chemical Shift (δ, ppm)
1 C=O (ester) 171.5
2 O-CH₂ (ethyl) 61.0
3 CH₃ (ethyl) 14.2
4 CH₂ (acetate) 41.0
5 CH (oxolane) 38.0
6, 7 CH₂ (oxolane, adjacent to oxygen) 68.0 - 70.0

Vibrational Frequencies:

Computational methods are also employed to predict the vibrational (infrared, IR) spectra of molecules. By calculating the harmonic frequencies at the optimized geometry, a theoretical IR spectrum can be generated. These calculated frequencies often have systematic errors, which can be corrected using empirical scaling factors to improve agreement with experimental data. The analysis of these vibrational modes provides insight into the molecule's structural and bonding characteristics. For instance, the C=O stretching frequency in esters is a prominent and well-studied vibrational mode.

For this compound, key vibrational frequencies can be predicted. The following table provides illustrative values for the most characteristic vibrational modes.

Illustrative Predicted Vibrational Frequencies:

Vibrational Mode Description Predicted Frequency (cm⁻¹)
ν(C=O) Ester carbonyl stretch 1735 - 1750
ν(C-O) Ester C-O stretch 1150 - 1250
ν(C-O-C) Ether C-O-C stretch (oxolane) 1050 - 1150

Quantitative Structure-Reactivity Relationship Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that relate the chemical structure of a series of compounds to their reactivity or other properties. These models are developed by calculating a set of numerical parameters, known as molecular descriptors, and then using statistical methods to find a correlation with an experimentally determined reactivity parameter.

Molecular Descriptors:

A wide range of molecular descriptors can be calculated for this compound using computational software. These descriptors can be categorized as constitutional, topological, geometric, and quantum-chemical. Quantum-chemical descriptors, derived from the electronic structure of the molecule, are particularly useful for modeling reactivity.

QSRR Model Development:

Once a set of descriptors is calculated for a series of related compounds, a QSRR model can be developed using regression techniques like Multiple Linear Regression (MLR) or machine learning algorithms such as Artificial Neural Networks (ANN). For example, a hypothetical QSRR model for the hydrolysis rate of a series of esters including this compound might take the form of a linear equation:

log(k) = a * E(LUMO) + b * q(C_carbonyl) + c * V(mol) + d

Where:

log(k) is the logarithm of the reaction rate constant.

E(LUMO) is the energy of the LUMO.

q(C_carbonyl) is the partial charge on the carbonyl carbon.

V(mol) is the molecular volume.

a, b, c, and d are coefficients determined by the regression analysis.

Such models, once validated, can be used to predict the reactivity of new, unsynthesized compounds, thereby guiding experimental efforts.

Strategic Applications of Ethyl 2 Oxolan 3 Yl Acetate in Complex Organic Synthesis

Role as a Versatile Synthetic Building Block

ETHYL 2-(OXOLAN-3-YL)ACETATE is poised to be a versatile building block in organic synthesis due to the presence of the chemically robust oxolane ring and the reactive ester functionality. This combination allows for its incorporation into larger, more complex molecular architectures.

Construction of Advanced Heterocyclic Systems

The oxolane moiety of this compound can serve as a foundational scaffold for the synthesis of more complex heterocyclic systems. The ester group can be chemically manipulated to introduce functionalities that can then participate in cyclization reactions. For instance, reduction of the ester to an alcohol, followed by conversion to a leaving group, could facilitate intramolecular cyclization with a nucleophile introduced elsewhere on the molecule, leading to bicyclic ether systems.

Furthermore, the ester can be converted into other functional groups, such as amides or hydrazides, which can then be utilized in the construction of nitrogen-containing heterocycles fused to the oxolane ring.

Synthesis of Chiral Scaffolds for Asymmetric Transformations

The oxolane ring in this compound contains a stereocenter at the 3-position. If the compound is resolved into its individual enantiomers, it can serve as a valuable chiral building block. These enantiomerically pure forms can be used in asymmetric synthesis to introduce chirality into target molecules.

For example, the chiral oxolane ring can act as a scaffold to direct the stereochemical outcome of reactions at other parts of the molecule. The synthesis of chiral ligands for asymmetric catalysis is another potential application, where the defined stereochemistry of the oxolane ring can influence the enantioselectivity of the catalyzed reaction.

Precursor for Advanced Organic Intermediates

The chemical functionalities present in this compound make it an attractive starting material for the synthesis of more complex and valuable organic intermediates.

In Natural Product Fragment Synthesis

The tetrahydrofuran (B95107) ring is a common structural motif in a wide array of natural products, including polyether antibiotics and acetogenins, many of which exhibit significant biological activity. This compound could serve as a key starting material for the synthesis of fragments of these complex natural products. The ethyl acetate (B1210297) side chain provides a convenient point for elongation or modification to build up the carbon skeleton of the target molecule.

Natural Product Class Relevant Structural Motif Potential Role of this compound
Polyether AntibioticsSubstituted Tetrahydrofuran RingsPrecursor to chiral tetrahydrofuran fragments
Annonaceous AcetogeninsTetrahydrofuran RingsBuilding block for the core structure
LignansFused Tetrahydrofuran SystemsStarting material for key intermediates

In Complex Small Molecule Library Generation

The generation of libraries of diverse small molecules is a cornerstone of modern drug discovery. This compound can be a valuable scaffold for the creation of such libraries. The ester functionality can be readily converted into a variety of other functional groups, allowing for the introduction of diverse substituents. This, combined with potential modifications to the oxolane ring itself, would enable the rapid generation of a large number of structurally related compounds for biological screening.

Development of Novel Synthetic Methodologies Utilizing this compound

The unique combination of a cyclic ether and an ester in this compound could inspire the development of novel synthetic methodologies. For instance, reactions that proceed via activation of the C-H bonds adjacent to the ether oxygen could be explored. Additionally, the development of new catalytic methods for the asymmetric functionalization of the oxolane ring, starting from the racemic ester, would be a significant contribution to the field of organic synthesis.

Further research into the reactivity and applications of this compound is warranted to fully unlock its potential as a strategic building block in the synthesis of complex and biologically important molecules.

Emerging Research Frontiers for Ethyl 2 Oxolan 3 Yl Acetate

Exploration of Unconventional Reaction Pathways

Research is moving beyond traditional synthetic methods to explore novel ways of functionalizing and transforming ETHYL 2-(OXOLAN-3-YL)ACETATE. These unconventional pathways offer access to new derivatives and more efficient bond-forming strategies.

Photocatalysis and Radical Reactions: Visible-light photocatalysis is a prominent frontier, enabling the activation of otherwise inert C-H bonds under mild conditions. For the oxolane ring in this compound, this approach could allow for direct and site-selective functionalization. Research on the parent tetrahydrofuran (B95107) (THF) molecule has demonstrated that photocatalytic generation of bromine radicals can selectively activate the α-C–H bond, facilitating C-S and C-C cross-couplings. This metal-free strategy is operationally simple and aligns with green chemistry principles.

Similarly, photoredox-catalyzed radical deoxygenation presents a pathway for synthesizing chiral tetrahydrofurans from readily available precursors like 1,2-diols. Applying such radical-based cyclization strategies could lead to novel synthetic routes for substituted analogues of this compound. The photocatalytic degradation of THF has also been studied, revealing pathways that proceed through intermediates like γ-butyrolactone, which provides insight into the compound's stability and potential transformation routes under photo-oxidative conditions.

Catalytic Ring-Opening and Expansion: While preserving the oxolane ring is often the goal, understanding its ring-opening potential is crucial for exploring its full reactivity. Catalytic asymmetric ring-opening of 3-substituted oxetanes, a related smaller heterocycle, using chiral Brønsted acids provides a method to access highly functionalized chiral molecules. Similar principles could be applied to the oxolane ring under specific catalytic conditions. Furthermore, diiron complexes have been shown to promote the catalytic oxidative ring-opening of THF, initiated by a metal-centered H-atom abstraction, leading to C-C bond cleavage products. Photochemical methods are also being investigated for the ring expansion of smaller oxetane (B1205548) rings into tetrahydrofuran derivatives, a process mediated by ylide formation.

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift towards more efficient, safer, and automated chemical manufacturing has positioned flow chemistry as a key research frontier. For a compound like this compound, this technology offers significant advantages in synthesis and modification.

Continuous-Flow Synthesis: Continuous-flow processes enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and safety, particularly for highly exothermic or hazardous reactions. Research has already demonstrated the successful continuous-flow diastereoselective synthesis of highly substituted tetrahydrofurans. These methods can produce complex oxygen heterocycles, highlighting the potential for developing a continuous manufacturing process for this compound and its derivatives. Flow setups have also been effectively used for visible-light-mediated reactions, such as the synthesis of chiral tetrahydrofurans, demonstrating the synergy between unconventional reaction pathways and continuous processing.

Automated Synthesis and Reactivity Prediction: Beyond continuous flow, the integration of automation and machine learning is revolutionizing synthetic chemistry. Automated platforms can perform multi-step syntheses with minimal human intervention. A critical component of this automation is the ability to predict reaction outcomes. New computational workflows, such as ConfoTS, have been developed to automate the entire process of finding transition state conformations for complex molecules. By applying such automated reactivity prediction tools to this compound, researchers can rapidly screen potential reaction conditions, predict stereochemical outcomes, and design more efficient synthetic routes for novel analogues, accelerating the discovery process.

Catalyst Development for Specific Transformations of the Compound

The development of novel catalysts is central to unlocking new reactivity and improving the selectivity of transformations involving this compound. Research is focused on creating catalysts tailored for specific reactions, from C-H functionalization to ring modifications.

Catalysts for C-H Functionalization: As mentioned, photocatalysis is a key area. Dual-catalysis systems that combine a photoredox catalyst with a transition metal, such as nickel, are being explored for the C(sp³)-H functionalization of oxacycles. This approach allows for the direct arylation of the tetrahydrofuran ring, offering a powerful tool for late-stage modification of the core structure. The development of ligands that can control the selectivity and efficiency of these transition-metal-catalyzed C-H activation reactions is a major focus.

Catalysts for Ring-Opening Polymerization: The oxolane ring can participate in ring-opening polymerization to create poly(ester-alt-ethers). Recent research has identified novel Zr(IV) catalysts that can facilitate the ring-opening copolymerization of tetrahydrofurans with anhydrides. This catalytic system demonstrates unique selectivity, allowing for the construction of specific polymer sequences. While this transforms the original molecule, it represents a significant valorization pathway into advanced materials.

Table 1: Emerging Catalytic Systems for Transformations of Oxolane Derivatives
Transformation TypeCatalyst SystemKey FeaturesPotential Application for this compound
α-C–H Functionalization4-CzIPN (photocatalyst) + nBu4NBrMetal-free, mild conditions, site-selective.Direct attachment of functional groups at the C2/C5 positions.
C(sp³)-H ArylationPhotoredox catalyst + Nickel catalystDual catalysis for direct C-H arylation of oxacycles.Introduction of aryl moieties onto the oxolane ring.
Asymmetric Ring-OpeningChiral Brønsted AcidsCatalytic, enantioselective opening of strained rings.Controlled ring-opening to form chiral, functionalized products.
Ring-Opening CopolymerizationZr(IV) complexesControlled synthesis of poly(ester-alt-ethers).Valorization into sustainable and biodegradable polymers.

Sustainable Synthesis and Valorization Strategies

The principles of green chemistry are driving research towards more sustainable methods for producing chemicals. This involves using renewable feedstocks, employing environmentally benign catalysts, and designing processes that minimize waste.

Synthesis from Biomass: Lignocellulosic biomass is a rich, renewable source of chemical building blocks. The oxolane ring is structurally related to furan (B31954) derivatives, which can be readily obtained from the dehydration of C5 sugars (like xylose) found in hemicellulose. Furfural, a key platform chemical derived from xylose, can be catalytically converted into intermediates like 2-furanone. Recent studies have shown the efficient hydrogenation of 2-furanone to γ-butyrolactone (a structural isomer of the oxolane ring) using a recyclable palladium catalyst supported on humin-derived activated carbon (Pd/HAC). This route represents a fully renewable pathway to the core structure of this compound, starting from agricultural waste.

Biocatalysis and Enzymatic Resolution: Enzymes offer unparalleled selectivity under mild, aqueous conditions, making them ideal catalysts for sustainable synthesis. Biocatalytic methods are being developed to produce specific stereoisomers of related γ-butyrolactone hormones, showcasing the potential of enzymes in controlling chirality. For racemic mixtures of tetrahydrofuran derivatives, enzymatic kinetic resolution is an established strategy to separate enantiomers. This could be applied to produce enantiomerically pure forms of this compound, which is critical for applications where specific stereoisomers are required.

Theoretical and Computational Advances in Predicting Reactivity and Selectivity

Computational chemistry provides powerful tools to understand and predict chemical behavior at the molecular level. For this compound, these methods are crucial for elucidating reaction mechanisms, predicting selectivity, and designing new experiments.

Conformational Analysis and Reactivity: The five-membered oxolane ring is not planar; it exists in a dynamic equilibrium between different puckered conformations, typically a "twisted" (C₂) and a "bent" (Cₛ) form. The energy difference between these conformers is small, but their relative populations can significantly influence the molecule's reactivity and the stereochemical outcome of reactions. Advanced spectroscopic techniques combined with quantum chemical calculations are used to diagnose the most populated conformers in the gas phase. Understanding the conformational landscape is essential for predicting how the acetate (B1210297) substituent at the 3-position will orient itself and influence the approach of reagents.

DFT for Mechanism and Selectivity Prediction: Density Functional Theory (DFT) is a workhorse of computational chemistry used to model reaction pathways and predict chemical properties. DFT calculations can determine the stability of intermediates and the energy barriers of transition states, providing a quantitative picture of reaction kinetics and thermodynamics. For example, DFT studies can elucidate the factors controlling E/Z selectivity in reactions or predict the most likely sites for radical attack. By applying DFT, researchers can screen potential catalysts and reaction conditions in silico, saving significant experimental time and resources, and can rationalize observed selectivity in complex transformations.

Table 2: Computational Approaches for Studying this compound
Computational MethodArea of ApplicationInsights Gained
Quantum Mechanics (QM) / Conformational SearchStructural AnalysisIdentifies stable conformers (e.g., C₂ vs. Cₛ) and their relative energies, which influences reactivity.
Density Functional Theory (DFT)Reaction MechanismsCalculates transition state energies, reaction pathways, and activation barriers to explain and predict reaction outcomes.
Molecular Electron Density Theory (MEDT)Reactivity AnalysisProvides an interpretive framework to explain organic chemical reactivity based on electron density.
Automated Workflow (e.g., ConfoTS)High-Throughput Reactivity PredictionAutomates the search for transition state conformations for complex molecules to predict selectivity in synthesis.

Q & A

Q. How can reactor design principles improve scalability in this compound production?

  • Answer : Implement continuous-flow reactors with static mixers to enhance heat/mass transfer. Use computational fluid dynamics (CFD) to model flow patterns and avoid hotspots. Optimize residence time distribution (RTD) to minimize byproduct formation. Validate with pilot-scale trials .

Q. What advanced separation techniques are effective for isolating enantiomers of this compound?

  • Answer : Chiral stationary phase HPLC (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers. Simulated moving bed (SMB) chromatography enables preparative-scale separation. Confirm enantiomeric excess (ee) via polarimetry or chiral shift NMR using europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.